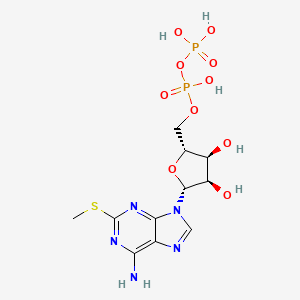

2-Methylthio-adenosine-5'-diphosphate

Descripción general

Descripción

2-Methylthio-adenosine-5’-diphosphate is a chemical compound with the empirical formula C11H14N5Na3O10P2S. It is a P2 purinoceptor agonist, which means it can bind to and activate P2 receptors, specifically P2Y receptors. This compound is known for its role in inducing platelet aggregation and shape change, as well as inhibiting cyclic AMP accumulation in platelets exposed to prostaglandin E1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-adenosine-5’-diphosphate typically involves the methylation of adenosine derivatives followed by phosphorylation. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methylthio reagents and phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-Methylthio-adenosine-5’-diphosphate are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-Methylthio-adenosine-5’-diphosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, 2-Methylthio-adenosine-5'-diphosphate serves as a reagent in studies involving purinergic signaling pathways. Its ability to modulate P2 receptor activity makes it valuable in exploring the biochemical mechanisms underlying various cellular processes.

Biology

The compound is instrumental in studying cell-matrix and cell-cell interactions mediated by P2 receptors. Research has shown that it can influence cellular responses such as migration and adhesion, which are critical in developmental biology and tissue engineering .

Medicine

The therapeutic potential of this compound is particularly notable in:

- Platelet Function : It induces platelet aggregation, making it a candidate for studying thrombotic disorders.

- Cancer Research : Recent studies indicate that it may suppress tumor growth by inhibiting cell proliferation and inducing apoptosis in cancer cells. This effect is attributed to its role in modulating the inflammatory microenvironment of tumors .

- Neuroprotection : Research has demonstrated its neuroprotective effects in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Industry

In pharmaceutical development, this compound is being explored for its potential as a therapeutic agent targeting various diseases linked to platelet dysfunction and cancer progression. Its role in drug formulation could lead to new treatments for conditions like acute coronary syndrome or certain types of cancer .

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound on primary neuronal cultures exposed to excitotoxic conditions. The findings indicated that the compound could effectively cross the blood-brain barrier and exert protective effects against hypoxic brain damage and other neurodegenerative conditions .

Case Study 2: Cancer Therapeutics

Research evaluating the impact of this compound on tumor cell lines revealed significant inhibition of proliferation and invasion. The study highlighted its potential as a therapeutic agent against various malignancies, reinforcing its relevance in cancer treatment strategies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Reagent for purinergic signaling studies | Facilitates understanding of cellular processes |

| Biology | Study of cell interactions | Influences migration and adhesion |

| Medicine | Platelet aggregation studies; cancer therapy; neuroprotection | Potential therapeutic agent with diverse applications |

| Industry | Drug development | Targeting thrombotic disorders and cancers |

Mecanismo De Acción

The mechanism of action of 2-Methylthio-adenosine-5’-diphosphate involves its binding to P2Y receptors on the surface of cells. This binding activates the receptors, leading to a cascade of intracellular signaling events. Specifically, it induces platelet aggregation and shape change and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1. The molecular targets include the P2Y receptors and the downstream signaling pathways they regulate .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine diphosphate (ADP): A naturally occurring nucleotide involved in energy transfer and signaling.

2-Methylthio-adenosine-5’-triphosphate (2-Methylthio-ATP): Another purinoceptor agonist with similar but distinct properties.

5’-Deoxy-5’-methylthioadenosine (MTA): A compound involved in polyamine biosynthesis and protein methylation inhibition .

Uniqueness

2-Methylthio-adenosine-5’-diphosphate is unique in its high potency as a P2 purinoceptor agonist. Compared to ADP, it is 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP accumulation . This makes it particularly valuable in research and potential therapeutic applications.

Actividad Biológica

2-Methylthio-adenosine-5'-diphosphate (MeSADP) is a purinergic compound that plays a significant role in cellular signaling, particularly in platelet aggregation and other physiological processes. This article explores the biological activity of MeSADP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

MeSADP is a potent agonist for purinergic receptors, specifically the P2Y1, P2Y12, and P2Y13 subtypes. It exhibits a high affinity for these receptors, facilitating various biological responses:

- P2Y1 Receptor : Involved in the initiation of platelet aggregation.

- P2Y12 Receptor : Primarily responsible for amplifying the aggregation signal and inhibiting cyclic AMP (cAMP) accumulation in platelets.

- P2Y13 Receptor : Plays a role in mediating the effects of ADP on platelet function.

The compound's interaction with these receptors leads to increased intracellular calcium levels and enhanced platelet aggregation, crucial for hemostasis and thrombus formation .

Platelet Aggregation Studies

Several studies have demonstrated the role of MeSADP in platelet aggregation. For instance:

- A study indicated that MeSADP significantly enhances platelet aggregation in response to ADP by activating P2Y receptors, leading to increased intracellular calcium levels. This effect was observed in both human and animal models .

- Another investigation revealed that MeSADP could inhibit cAMP accumulation in platelets exposed to prostaglandin E1, further supporting its role as a potent agonist in purinergic signaling pathways .

Cancer Research

Recent studies have explored the implications of MeSADP in cancer biology. Notably:

- Research highlighted that methylthioadenosine (MTA), closely related to MeSADP, suppresses tumor cell proliferation and invasion while inducing apoptosis. This suggests that compounds like MeSADP may influence tumor microenvironments through their effects on cellular signaling pathways .

- In prostate cancer models, it was shown that the methionine salvage pathway, regulated by methylthioadenosine phosphorylase (MTAP), plays a critical role in maintaining metabolite homeostasis under stress conditions. Upregulation of MTAP was linked to recovery mechanisms that may involve MeSADP .

Comparative Analysis with Related Compounds

MeSADP can be compared with other adenosine diphosphate analogs:

| Compound | P2Y Receptor Affinity | Primary Action |

|---|---|---|

| 2-Methylthio-adenosine 5'-diphosphate | High | Potent agonist inducing platelet aggregation |

| Adenosine 5'-diphosphate (ADP) | Moderate | Natural agonist for hemostasis |

| 2-Azidoadenosine 5'-diphosphate | Variable | Distinct biological activities |

MeSADP is noted for its enhanced potency as an aggregating agent compared to other analogs, making it a valuable tool in both experimental and clinical settings .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZTKAZJUWXCB-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956439 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34983-48-7 | |

| Record name | Methylthio-ADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.